![molecular formula C11H16N2OS B2824903 N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 2094351-86-5](/img/structure/B2824903.png)
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide, also known as PTZ-343, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been shown to have unique properties that make it useful in a variety of scientific studies, particularly in the fields of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the study of ion channels, particularly the voltage-gated potassium channel Kv1.3. N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to selectively inhibit Kv1.3 channels, making it a useful tool for studying the role of these channels in various physiological processes. Other potential applications of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide include the study of other ion channels and the development of new therapies for diseases such as multiple sclerosis and rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide involves the selective inhibition of Kv1.3 channels. These channels play a key role in the function of immune cells, and their inhibition has been shown to have therapeutic potential in a variety of diseases. N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide binds to the channel pore and inhibits ion flow, leading to a decrease in cellular activity. The selectivity of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide for Kv1.3 channels makes it a useful tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of Kv1.3 channels, N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. These effects make it a promising candidate for the development of new therapies for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is its selectivity for Kv1.3 channels. This makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is not very soluble in water, which may make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide. One area of research that is particularly promising is the development of new therapies for diseases such as multiple sclerosis and rheumatoid arthritis. N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has been shown to have anti-inflammatory effects and to modulate the activity of immune cells, making it a promising candidate for the development of new treatments for these diseases. Additionally, further studies could be done to explore the potential applications of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide in the study of other ion channels and in the development of new therapies for other diseases.
Synthesemethoden
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-(1,3-thiazol-2-yl)ethanamine with propan-2-yl acrylate in the presence of a base. This reaction results in the formation of N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide as a yellowish oil, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Eigenschaften
IUPAC Name |
N-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-11(14)13(9(2)3)7-5-10-12-6-8-15-10/h4,6,8-9H,1,5,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHWHPQZFLQLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=NC=CS1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

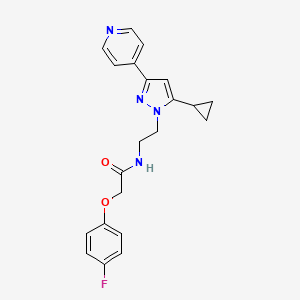
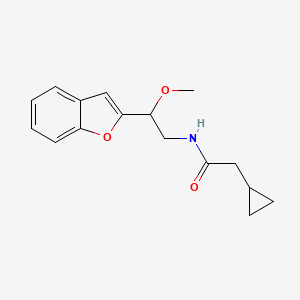


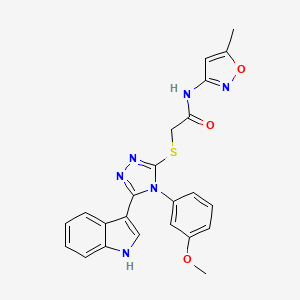
![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)
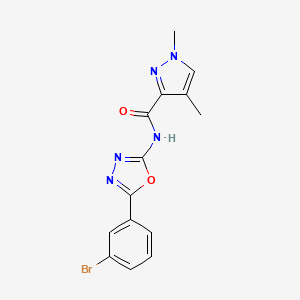


![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)
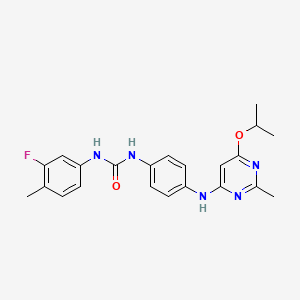

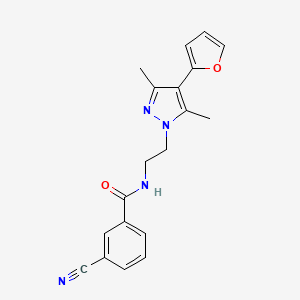
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)